5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride
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Overview
Description
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple substituents such as chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups
Mechanism of Action
Target of Action
NBI 27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a member of the G protein-coupled receptor superfamily . It has no activity at CRF2 receptors .
Mode of Action
NBI 27914 hydrochloride interacts with the CRF1 receptor, blocking its function . The Ki value, which is a measure of the binding affinity of the compound for its target, is 1.7 nM . This indicates a high affinity interaction between NBI 27914 hydrochloride and the CRF1 receptor.
Biochemical Pathways
The CRF1 receptor mediates the excitatory actions of corticotropin-releasing factor (CRF) in the brain .
Pharmacokinetics
It is known that the compound is efficacious both 4 and 24 hours post-dosing , suggesting that it has a suitable bioavailability and half-life for therapeutic applications.
Result of Action
NBI 27914 hydrochloride has been shown to have several effects in vivo. It attenuates referred abdominal pain, dose-dependently attenuates Freund’s Complete Adjuvant-induced mechanical hyperalgesia, and reverses thermal hyperalgesia . It also attenuates spinal nerve ligation-induced mechanical hyperalgesia and tactile allodynia . At higher doses, NBI 27914 hydrochloride blocks behavioral seizures and prevents epileptic discharges in concurrent electroencephalograms recorded from the amygdala .
Biochemical Analysis
Biochemical Properties
NBI 27914 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the corticotropin-releasing factor 1 receptor. This receptor is part of the G protein-coupled receptor superfamily and is involved in the body’s response to stress. NBI 27914 hydrochloride binds to the corticotropin-releasing factor 1 receptor with high affinity, preventing the activation of downstream signaling pathways. This interaction inhibits the release of adrenocorticotropic hormone from the anterior pituitary gland, thereby modulating the stress response .
Cellular Effects
NBI 27914 hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to inhibit the excitatory actions of corticotropin-releasing factor, thereby reducing stress-induced neuronal activation . Additionally, NBI 27914 hydrochloride influences cell signaling pathways by inhibiting the production of cyclic adenosine monophosphate, a secondary messenger involved in many cellular processes . This compound also affects gene expression by modulating the transcription of stress-responsive genes, leading to altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of NBI 27914 hydrochloride involves its selective binding to the corticotropin-releasing factor 1 receptor. This binding prevents the receptor from interacting with its natural ligand, corticotropin-releasing factor, thereby inhibiting the activation of downstream signaling pathways . NBI 27914 hydrochloride acts as a competitive antagonist, blocking the receptor’s active site and preventing the initiation of the stress response cascade . This inhibition leads to decreased production of adrenocorticotropic hormone and subsequent reduction in cortisol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBI 27914 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, NBI 27914 hydrochloride has shown consistent efficacy in inhibiting corticotropin-releasing factor 1 receptor activity over extended periods . In in vivo studies, the compound has demonstrated sustained effects in reducing stress-induced behaviors and physiological responses for up to 24 hours post-administration .
Dosage Effects in Animal Models
The effects of NBI 27914 hydrochloride vary with different dosages in animal models. At lower doses (1-10 mg/kg), the compound effectively attenuates stress-induced behaviors and physiological responses without causing significant adverse effects . At higher doses (10-30 mg/kg), NBI 27914 hydrochloride has been shown to block behavioral seizures and prevent epileptic discharges in concurrent electroencephalograms . These findings suggest a dose-dependent effect of the compound, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
NBI 27914 hydrochloride is involved in metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor and adrenocorticotropic hormone . By inhibiting the corticotropin-releasing factor 1 receptor, NBI 27914 hydrochloride modulates the metabolic flux of these hormones, leading to altered levels of stress-related metabolites . This modulation affects the overall metabolic balance and homeostasis within the body .
Transport and Distribution
NBI 27914 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, NBI 27914 hydrochloride accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on the corticotropin-releasing factor 1 receptor . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of NBI 27914 hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with the corticotropin-releasing factor 1 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct NBI 27914 hydrochloride to specific cellular compartments . The presence of the compound in these compartments allows it to effectively inhibit the receptor and modulate the stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This step often requires acidic or basic conditions to facilitate the reaction.
Introduction of Substituents: The various substituents (chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups) are introduced through a series of substitution reactions. These reactions may involve halogenation, alkylation, and arylation steps, each requiring specific reagents such as halogenating agents, alkyl halides, and aryl halides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the chloro and trichlorophenyl groups, potentially converting them to their corresponding hydrocarbons.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and trichlorophenyl positions, where nucleophiles can replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield formaldehyde, while nucleophilic substitution at the chloro position can produce a variety of substituted derivatives.
Scientific Research Applications
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the chloro substituent at the 5-position.
5-chloro-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the cyclopropylmethyl substituent at the 4-position.
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propylpyrimidine-4,6-diamine: Lacks the trichlorophenyl substituent at the 6-position.
Uniqueness
The uniqueness of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups contributes to its reactivity, stability, and potential biological activity, making it a valuable compound for scientific research.
Properties
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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